Product packaging for 4-Oxaspiro[2.5]octan-6-one(Cat. No.:)

4-Oxaspiro[2.5]octan-6-one

Cat. No.: B11762801
M. Wt: 126.15 g/mol
InChI Key: CLKWPBXLGJRDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxaspiro[2.5]octan-6-one is a synthetically valuable organic compound featuring a spirocyclic architecture that combines cyclopropane and tetrahydrofuran rings bridged by a ketone group. This unique structure makes it a versatile and high-value chemical building block for medicinal chemistry and drug discovery research, particularly in the synthesis of complex molecules and analogs of biologically active compounds . The spirocyclic core and ketone functionality provide multiple synthetic handles for further chemical modification, enabling researchers to explore novel chemical space. While the specific biological mechanisms of this compound itself are not fully characterized, related 1-oxaspiro[2.5]octane structures have been investigated for various biological activities, suggesting potential pathways for research . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B11762801 4-Oxaspiro[2.5]octan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-oxaspiro[2.5]octan-6-one

InChI

InChI=1S/C7H10O2/c8-6-1-2-7(3-4-7)9-5-6/h1-5H2

InChI Key

CLKWPBXLGJRDAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)OCC1=O

Origin of Product

United States

Synthetic Methodologies for 4 Oxaspiro 2.5 Octan 6 One and Analogues

Core Principles of Spiroketone Construction

The creation of a spiroketone, a class of molecules characterized by a single atom being part of two distinct rings, one of which contains a ketone, relies on strategic bond formations that establish the shared spiro-carbon.

The formation of spiro systems is often achieved through intramolecular cyclization reactions, where a single molecule containing two reactive centers is induced to form a new ring by connecting these centers. A common strategy involves a nucleophilic attack from a side chain onto an electrophilic carbon within an existing ring, or vice versa. The success of such reactions depends on the length and conformation of the chain connecting the reactive groups, which must allow the nucleophile and electrophile to come into proximity for bond formation. Base-promoted cyclizations are a common approach where a base is used to generate a nucleophile that subsequently attacks an internal electrophilic site to forge the spirocyclic framework.

The oxirane (epoxide) is a three-membered ring containing an oxygen atom. Due to significant ring strain, epoxides are highly reactive and serve as valuable synthetic intermediates. Their incorporation into a spirocyclic system can be achieved through two primary strategies.

One of the most common methods is the epoxidation of an alkene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the context of 4-Oxaspiro[2.5]octan-6-one, this would involve the oxidation of an exocyclic double bond at the spiro-position of a cyclohexanone (B45756) precursor. The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond.

A second powerful method is the Johnson–Corey–Chaykovsky reaction . This reaction involves the addition of a sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) to a ketone or aldehyde. The ylide acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the sulfur group to form the three-membered oxirane ring. This method is particularly useful as it directly converts a carbonyl group into an epoxide, making it a key strategy for synthesizing spiro-epoxides from cyclic ketones.

Established Synthetic Routes to this compound Derivatives

Specific synthetic routes targeting the this compound scaffold logically start from readily available cyclohexanone precursors, which already contain the six-membered ring and the ketone functionality.

Cyclohexanone and its derivatives are ideal starting materials. The core challenge lies in constructing the spiro-fused oxirane ring at the C4 position. This can be accomplished through either the creation and subsequent epoxidation of an olefinic intermediate or through direct conversion of a second carbonyl group.

Lewis acid catalysis is a potent tool for promoting cyclization reactions to form spiro compounds. In a hypothetical pathway towards a this compound analogue, a cyclohexanone derivative bearing a suitable side chain could be employed. For instance, a side chain containing a terminal alkene or alcohol could be activated by a Lewis acid. This activation would generate an electrophilic center, which could then be attacked by the enol or enolate form of the cyclohexanone, leading to the formation of the spirocyclic carbon-carbon bond. Subsequent functional group manipulation would be required to form the oxirane ring. Such domino reactions, involving ring-opening and concomitant ring annulation catalyzed by Lewis acids, provide a powerful method for accessing complex spiro-fused systems.

Table 1: Comparison of Synthetic Strategies
StrategyPrecursor TypeKey ReagentCore Transformation
Lewis Acid Catalyzed CyclizationCyclohexanone with functionalized side-chainLewis Acid (e.g., Sc(OTf)₃, Hf(OTf)₄)Intramolecular C-C bond formation
Peracid-Mediated Epoxidation4-Methylenecyclohexan-1-onePeroxyacid (e.g., m-CPBA)Oxidation of exocyclic C=C bond
Corey-Chaykovsky ReactionCyclohexane-1,4-dioneSulfur YlideDirect conversion of C=O to epoxide

A highly direct and plausible route to this compound involves the epoxidation of an olefinic precursor. The logical intermediate for this approach is 4-methylenecyclohexan-1-one. This compound contains the required cyclohexanone framework and an exocyclic double bond at the precise location for forming the spiro-oxirane.

The reaction would involve treating 4-methylenecyclohexan-1-one with a peroxyacid like m-CPBA in an appropriate solvent such as dichloromethane. The peroxyacid delivers an oxygen atom to the double bond, yielding the target this compound directly. This method is widely used for the synthesis of epoxides due to its reliability and stereospecificity.

Approaches Utilizing Cyclohexanone Precursors

Darzens Condensation and Related Cycloadditions

The Darzens condensation, or glycidic ester condensation, provides a direct method for synthesizing α,β-epoxy esters from carbonyl compounds and α-haloesters in the presence of a base. This reaction can be adapted to form spiro-epoxides by using cyclic ketones as the carbonyl component. The process begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a cyclic ketone. The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the spiro-epoxide ring.

The stereoselectivity of the Darzens reaction can vary depending on the reactants and reaction conditions, often yielding a mixture of diastereomers. However, asymmetric variations using chiral reagents or catalysts have been developed to produce optically active epoxides. For instance, the use of chiral phase-transfer catalysts can selectively recognize one aldolate intermediate, leading to high diastereoselectivity and enantioselectivity. While the classic Darzens reaction is a powerful tool, related cycloadditions can also be employed to construct similar spirocyclic systems.

Methylenation and Subsequent Epoxidation Sequences (e.g., Wittig, Corey-Chaykovsky)

A common and effective two-step strategy for synthesizing spiro-epoxides like this compound involves the methylenation of a cyclic ketone followed by the epoxidation of the resulting exocyclic alkene.

Methylenation: The first step converts the carbonyl group of a cyclohexanone derivative into a methylene (B1212753) group. Two widely used methods for this transformation are the Wittig reaction and the Corey-Chaykovsky reaction.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert ketones into alkenes.

Corey-Chaykovsky Reaction: This method employs a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's reagent), for methylene transfer. This reaction is often preferred for its high efficiency in forming epoxides directly from carbonyls, but it can also be used for methylenation.

Epoxidation: Once the exocyclic methylene cyclohexane (B81311) is formed, the double bond is epoxidized to create the oxirane ring. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The choice of epoxidizing agent can influence the stereochemical outcome of the reaction.

A patented process for preparing 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane illustrates this sequence, starting from 2,2,3,6-tetramethyl-1-cyclohexanone. The ketone is first subjected to methylenation, followed by epoxidation of the resulting 1,2,2,4-tetramethyl-3-methylenecyclohexane to yield the target spiro compound.

Cyclization of Acyclic Precursors with Dicarboxylates

Spirolactones, a class of compounds featuring a cyclic ester in a spiro arrangement, can be synthesized through the cyclization of acyclic precursors. One such strategy involves an alkoxycarbonyl radical cyclization cross-coupling cascade. This method allows for the one-step preparation of functionalized γ-butyrolactones from homoallylic oxalate (B1200264) precursors derived from tertiary alcohols.

The reaction is initiated to form an α-oxygenated radical that cyclizes onto a tethered alkene. This creates a new carbon-carbon bond and a new carbon-centered radical, which can then be functionalized further through cross-coupling with aryl or vinyl electrophiles. This methodology has been successfully applied to create a variety of spirolactones, including those with five- and six-membered rings, and is compatible with the incorporation of oxygen and nitrogen heterocycles. For example, the synthesis of spironolactone, a well-known spirolactone, can involve the reaction of a steroidal ketone with malonate to form the five-membered spiro ring after an initial epoxidation step.

Sulfonium (B1226848) Ylide-Mediated Spirocyclopropane Formation

Sulfur ylides are versatile reagents in organic synthesis, most notably for the formation of three-membered rings. The Johnson-Corey-Chaykovsky reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone. When a sulfur ylide reacts with a ketone or aldehyde, it typically yields an epoxide. The mechanism involves the nucleophilic addition of the ylide to the carbonyl group, followed by intramolecular ring closure with the sulfonium cation acting as a good leaving group.

This reaction is a cornerstone for the synthesis of spiro-epoxides from cyclic ketones. For example, the reaction of dimethylsulfoxonium methylide with substituted cyclohexanones is

Stereoselective and Asymmetric Synthesis of Spiro[2.5]octane Frameworks

Enantioselective Methodologies for Chiral Oxaspiro[2.5]octan-6-one Production

The creation of chiral centers with high enantiopurity is a paramount challenge in the synthesis of this compound. Researchers have explored various asymmetric strategies, including the use of chiral auxiliaries and asymmetric catalysis, to achieve this goal. These methods are designed to influence the stereochemical outcome of the cyclopropanation step, which is fundamental to the formation of the spirocyclic core.

One prominent approach involves the use of chiral catalysts, such as bifunctional phosphonium (B103445) salts, in the asymmetric [2+1] cyclopropanation of cyclohexenone derivatives. While direct examples for the synthesis of the parent this compound are not extensively documented in readily available literature, analogous transformations provide significant insights. For instance, the asymmetric synthesis of bispiro[oxindole-cyclopropane-cyclohexone] skeletons has been achieved with high yields and excellent stereoselectivities. rsc.org This methodology, which employs a chiral bifunctional phosphonium salt catalyst, demonstrates the potential for achieving high levels of enantio- and diastereocontrol in the formation of spiro-fused cyclopropanes on a cyclohexanone ring.

Another effective strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and are subsequently removed. The enantio- and diastereo-selective synthesis of spirocyclic diones, such as (R)-spiro[4.5]decane-1,6-dione, has been successfully accomplished using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries. rsc.org This approach allows for asymmetric alkylation and reduction steps, leading to the desired chiral spirocyclic compounds. The principles of this methodology could be adapted for the enantioselective synthesis of this compound.

The following interactive table summarizes representative results from the asymmetric synthesis of analogous spirocyclic systems, highlighting the effectiveness of different catalytic approaches.

Catalyst/AuxiliarySubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Chiral Bifunctional Phosphonium Salt3-Alkenyl-oxindole & α-bromoketoneBispiro[oxindole-cyclopropane-cyclohexone]up to 97>20:1up to 97
C2-Symmetric Cycloalkane-1,2-diolCyclic β-keto ester(R)-Spiro[4.5]decane-1,6-dione---

Control of Relative Stereochemistry in Multi-Ring Systems

Beyond the initial formation of the chiral spirocyclic core, the control of relative stereochemistry in subsequent transformations to build multi-ring systems is of critical importance. The inherent three-dimensional structure of the this compound scaffold can profoundly influence the facial selectivity of reactions on the cyclohexanone ring.

The diastereoselective synthesis of complex spirocyclic frameworks often relies on the directing effects of the existing stereocenters. For example, in the synthesis of polysubstituted spiropentanes, the stereochemistry of the initial cyclopropene (B1174273) dictates the diastereoselectivity of subsequent carbometalation and intramolecular substitution reactions. nih.gov This highlights how the stereochemical information embedded in the spirocyclic starting material can be effectively transferred to newly formed stereocenters.

Furthermore, the conformational rigidity of the cyclohexanone ring in the oxaspiro[2.5]octan-6-one system can lead to highly predictable outcomes in nucleophilic additions and other transformations. The approach of reagents is often sterically hindered on one face of the molecule, leading to a preferred direction of attack and the formation of a specific diastereomer. This principle is fundamental in natural product synthesis, where the stereoselective construction of multiple chiral centers is often orchestrated by the existing stereochemistry of a core scaffold.

The development of methodologies that allow for the selective formation of either diastereomer is a significant area of research. This can sometimes be achieved by tuning reaction conditions, such as the choice of catalyst, solvent, or temperature, which can alter the transition state energies and favor the formation of a different stereoisomer.

Reactivity and Mechanistic Investigations of the 4 Oxaspiro 2.5 Octan 6 One Scaffold

Reactivity Patterns of the Spirocyclic Ketone Functional Group

The ketone functionality within the 4-Oxaspiro[2.5]octan-6-one system is a key site for various chemical transformations. Its reactivity is influenced by the adjacent spiro-fused oxirane ring, which imparts significant ring strain and unique stereoelectronic effects. The electrophilicity of the ketone's carbonyl carbon makes it susceptible to nucleophilic attack.

Common reactions involving the ketone group include:

Nucleophilic Addition: The ketone can undergo addition reactions with a variety of nucleophiles. For instance, Grignard reagents can add to the carbonyl group to form tertiary alcohols.

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: While the ketone itself is at a higher oxidation state, reactions targeting other parts of the molecule can be influenced by its presence.

Enolate Chemistry: The protons alpha to the carbonyl group can be abstracted by a base to form an enolate. This enolate can then participate in various reactions, such as alkylations and aldol (B89426) condensations, allowing for further functionalization of the cyclohexanone (B45756) ring.

The rigid spirocyclic structure can influence the stereochemical outcome of these reactions, often leading to high diastereoselectivity.

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The oxirane (epoxide) ring in this compound is highly strained and readily undergoes ring-opening reactions with a wide range of nucleophiles. smolecule.com This reactivity is a cornerstone of the synthetic utility of this scaffold. The regioselectivity and stereoselectivity of the ring-opening are highly dependent on the reaction conditions and the nature of the nucleophile and catalyst employed. scispace.com

The outcome of the nucleophilic attack on the unsymmetrical oxirane ring is dictated by the reaction mechanism.

Under Basic or Neutral Conditions (SN2-type): Nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide. d-nb.infobeilstein-journals.org This results in the formation of a product where the nucleophile has added to the spiro carbon, leading to a trans-diaxial opening of the epoxide. For example, reaction with thiophenol in the presence of zinc(II) chloride results in the nucleophile attacking the less hindered β-carbon. beilstein-journals.org

Under Acidic Conditions (SN1-type character): In the presence of an acid, the epoxide oxygen is protonated, making the C-O bonds more labile. The reaction proceeds through a transition state with significant carbocationic character. d-nb.info Nucleophilic attack then preferentially occurs at the more substituted carbon atom that can better stabilize the partial positive charge. This often leads to the opposite regioselectivity compared to basic conditions. beilstein-journals.org The stereochemistry of the addition is typically anti.

The inherent strain and electronic properties of the spirocyclic system play a crucial role in influencing the regiochemical outcome of these reactions.

Various catalysts can be employed to promote and control the ring-opening of the oxirane.

Lewis Acids: Lewis acids such as magnesium bromide (MgBr₂), zinc bromide (ZnBr₂), and copper(II) bromide (CuBr₂) can activate the epoxide towards nucleophilic attack. d-nb.info For instance, MgBr₂ has been shown to be effective in the ring-opening of vinyl epoxides, with the solvent system influencing the regioselectivity. d-nb.info Boron trifluoride etherate is another Lewis acid used to facilitate the formation of oxaspiro systems through the activation of hydroxyl groups in precursor molecules. smolecule.com

Transition Metal Catalysts: Cobalt-based catalysts, including vitamin B₁₂ derivatives, have been utilized in the regioselective ring-opening of epoxides with aryl halides. nih.govacs.orgresearchgate.net These reactions often proceed via a radical mechanism, and the choice of catalyst and solvent can significantly impact the yield and regioselectivity. nih.govacs.org For 1-oxaspiro[2.5]octane, a hydrophobic vitamin B₁₂ analog in acetone (B3395972) provided higher yields compared to vitamin B₁₂ in N-methyl-2-pyrrolidone (NMP). nih.gov

Brønsted Acids and Bases: Simple acids and bases are fundamental in controlling the regioselectivity as described above. beilstein-journals.org

The following table summarizes the influence of catalysts on the ring-opening of related oxirane systems:

Catalyst/ReagentNucleophileSubstrate TypeKey ObservationReference
MgBr₂Br⁻Vinyl EpoxidesEffective for ring-opening; regioselectivity is solvent-dependent. d-nb.info
Vitamin B₁₂/Ni dual-catalysisAryl HalidesAryl EpoxidesLeads to selective synthesis of linear products under blue-light irradiation. researchgate.net
Hydrophobic Vitamin B₁₂ analogAryl Halides1-Oxaspiro[2.5]octaneHigher yields in acetone compared to vitamin B₁₂ in NMP. nih.govacs.org
Zinc(II) chlorideThiophenol1-Oxaspiro[2.5]octaneAttack at the sterically less hindered β-carbon. beilstein-journals.org

Chemical Transformations of the Cyclohexanone Ring

The cyclohexanone ring of this compound can undergo a variety of chemical transformations, often in concert with or subsequent to reactions at the other functional groups. Besides the ketone reactions mentioned earlier, the entire ring can be modified. For instance, derivatives of 1-oxaspiro[2.5]octan-6-one can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one, highlighting the manipulation of the cyclohexanone framework. google.comgoogle.com

Furthermore, oxidation and reduction reactions can be applied to derivatives of the core structure. For example, 6-oxaspiro[2.5]octane-5,7-dione can be reduced to corresponding alcohols or oxidized to carboxylic acids using standard reagents like lithium aluminum hydride or potassium permanganate.

Enzyme-Substrate Interactions from a Chemical Perspective

The this compound scaffold is structurally related to a class of natural products, including fumagillin (B1674178) and ovalicin (B1677816), which are known to be potent inhibitors of the enzyme Methionine Aminopeptidase (B13392206) 2 (MetAP2). wikipedia.orgnih.govoncotarget.com This enzyme plays a crucial role in angiogenesis (the formation of new blood vessels), making it an important target for anticancer therapies. wikipedia.orgresearchgate.netnih.gov

The inhibitory activity of these compounds stems from a covalent interaction between the electrophilic spiro-epoxide ring and a specific histidine residue (His-231 in human MetAP2) in the enzyme's active site. pnas.orgresearchgate.netpnas.orgrcsb.org The reaction involves a nucleophilic attack from the imidazole (B134444) side chain of the histidine onto one of the epoxide carbons, leading to the formation of a stable covalent adduct. nih.gov This covalent modification irreversibly inactivates the enzyme. wikipedia.org

The interaction is highly specific. Fumagillin and ovalicin show much higher affinity for MetAP2 over the closely related MetAP1. nih.gov This selectivity is attributed to differences in the size and shape of the active sites of the two enzyme isoforms. nih.govresearchgate.net The cyclohexanone ring and other substituents on the spirocyclic scaffold also play a crucial role in the binding affinity and specificity through various hydrophobic and polar interactions within the enzyme's active site. rcsb.org

Given the structural analogy, this compound and its derivatives are prime candidates for interaction with MetAP2. The spiro-epoxy-ketone pharmacophore present in this compound is the key reactive element for covalent modification of the enzyme. The specific stereochemistry and any additional substituents on the cyclohexanone ring would further modulate the binding affinity and inhibitory potency. The study of such interactions is critical for the design of new, selective MetAP2 inhibitors for therapeutic applications. google.comoncotarget.com

Covalent Adduct Formation with Biological Targets

The inherent reactivity of the epoxide group within the this compound structure makes it susceptible to nucleophilic attack from biological macromolecules. This reactivity is the basis for its ability to form stable covalent adducts with proteins, a mechanism often responsible for enzyme inhibition.

The strained three-membered oxirane ring is electrophilic and can be opened by nucleophilic residues found in the active sites or allosteric sites of enzymes. evitachem.comnovasolbio.com Common nucleophilic amino acid residues in proteins that can react with epoxides include cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (ε-amino group), and aspartate/glutamate (carboxyl groups).

A notable example of this reactivity is seen in a related spiroepoxide compound, MJE3, which contains a 1-oxaspiro[2.5]octane core. MJE3 has been shown to selectively form a covalent bond with Lysine-100 (Lys-100) in the enzyme phosphoglycerate mutase 1 (PGAM1). The mechanism involves the nucleophilic attack by the ε-amino group of the lysine residue on one of the electrophilic carbons of the spiroepoxide ring, resulting in the formation of a stable ether linkage. This covalent modification leads to the irreversible inhibition of the enzyme.

The specificity of this covalent interaction is often dictated by non-covalent interactions that position the inhibitor correctly within the enzyme's binding pocket prior to the chemical reaction. For instance, in the case of MJE3, an indole (B1671886) ring on the molecule engages in π-π stacking interactions within the enzyme's active site, orienting the spiroepoxide for optimal reaction with the target lysine residue.

Research on derivatives of 1-oxaspiro[2.5]octane has also highlighted the potential for these compounds to interact with and modify proteins. smolecule.com The formation of such covalent adducts is a key mechanism by which these compounds can exert their biological effects. nih.gov

Table 1: Examples of Covalent Adduct Formation by Spiroepoxide Compounds

Spiroepoxide CompoundBiological TargetNucleophilic ResidueType of AdductReference
MJE3 (contains 1-oxaspiro[2.5]octane core)Phosphoglycerate mutase 1 (PGAM1)Lysine-100Ether linkage
General SpiroepoxidesProteins/EnzymesCysteine, Histidine, Lysine, etc.Covalent bond (e.g., thioether, ether) evitachem.comnovasolbio.com

Mechanistic Studies of Enzyme Inhibition by Spirocyclic Compounds

The inhibition of enzymes by spirocyclic compounds like this compound can occur through various mechanisms, which are broadly classified as either reversible or irreversible. wikipedia.orgomicsonline.org

Irreversible Inhibition:

As discussed in the previous section, the formation of a covalent bond between the inhibitor and the enzyme typically leads to irreversible inhibition. omicsonline.org This is a common mechanism for spiroepoxide-containing molecules. The inhibitor, in this case, acts as an "inactivator" because the enzyme's catalytic activity cannot be recovered simply by removing the excess inhibitor. The kinetics of irreversible inhibition are often time-dependent, and the potency is determined by the rate of covalent bond formation.

Derivatives of oxaspiro[2.5]octane have been identified as inhibitors of Methionine aminopeptidase 2 (MetAP2), an enzyme implicated in various diseases. google.comsmolecule.comcaymanchem.com Fumagillol, a natural product containing a complex oxaspiro[2.5]octane moiety, is a known inhibitor of MetAP2. caymanchem.com The mechanism of inhibition by these compounds is believed to involve the covalent modification of a key active site residue.

Reversible Inhibition:

While covalent modification is a hallmark of spiroepoxides, it is also possible for these compounds to act as reversible inhibitors. In reversible inhibition, the inhibitor binds to the enzyme through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. wikipedia.org Depending on how the inhibitor interacts with the enzyme and its substrate, reversible inhibition can be further classified as:

Competitive Inhibition: The inhibitor has a structural similarity to the natural substrate and competes for binding at the active site. patsnap.com An increase in substrate concentration can overcome this type of inhibition.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. patsnap.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity. patsnap.com

Table 2: General Mechanisms of Enzyme Inhibition

Inhibition TypeDescriptionEffect on Enzyme KineticsReference
Irreversible
Covalent ModificationInhibitor forms a stable covalent bond with the enzyme.Enzyme is permanently inactivated. omicsonline.org
Reversible
CompetitiveInhibitor binds to the active site, competing with the substrate.Increases Km, Vmax remains unchanged. patsnap.com
Non-competitiveInhibitor binds to an allosteric site, altering enzyme conformation.Decreases Vmax, Km remains unchanged. patsnap.com
UncompetitiveInhibitor binds only to the enzyme-substrate complex.Decreases both Vmax and Km. wikipedia.org
MixedInhibitor binds to both the free enzyme and the enzyme-substrate complex.Alters both Vmax and Km. patsnap.com

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 4-Oxaspiro[2.5]octan-6-one, ¹H and ¹³C NMR would be instrumental in confirming its bicyclic spiro-structure, containing a cyclohexane (B81311) ring fused to an oxirane ring at a quaternary carbon.

¹H NMR Assignments and Conformational Insights

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane and oxirane rings. Based on data from related compounds like substituted 1-oxaspiro[2.5]octanes, the protons of the oxirane ring (at C1 and C2) would likely appear as a multiplet in the range of δ 2.5-3.0 ppm. The chemical shifts of the protons on the cyclohexane ring would be influenced by their proximity to the spiro center and the carbonyl group.

For instance, in a related compound, (S)-N,N-Dimethyl-1-(1-oxaspiro[2.5]octan-2-yl)methanamine, the proton on the carbon adjacent to the oxygen in the oxirane ring appears as a double of doublets at δ 2.94 ppm. rsc.org The protons on the cyclohexane ring in this analogue appear as a multiplet between δ 1.44 and 1.90 ppm. rsc.org For 6-Oxaspiro[2.5]octane-5,7-dione, the protons on the cyclopropane (B1198618) ring (analogous to the oxirane ring in the target compound) appear as a singlet at δ 2.63 ppm, while the methylene (B1212753) protons of the six-membered ring are observed as a singlet at δ 0.64 ppm.

The conformational analysis of the flexible cyclohexane ring in this compound can be investigated by examining the coupling constants between adjacent protons. The magnitude of these coupling constants can provide insights into the dihedral angles and the preferred chair or boat conformation of the six-membered ring.

¹³C NMR Chemical Shifts and Connectivity Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, the carbonyl carbon (C6) is expected to have a chemical shift in the downfield region, typically around δ 200-210 ppm, which is characteristic for ketones. In the analogue (5R)-Isopropenyl-3-methyl-cyclohex-2-enone (isocarvone), the carbonyl carbon appears at δ 199.7 ppm.

The spiro carbon (C3) would be a quaternary carbon and is expected to have a chemical shift in the range of δ 60-70 ppm. The carbons of the oxirane ring (C1 and C2) are anticipated to resonate in the range of δ 50-65 ppm. For example, in (S)-N,N-Dimethyl-1-(1-oxaspiro[2.5]octan-2-yl)methanamine, the spiro carbon and the carbons of the oxirane ring appear at δ 60.52, 63.29, and 64.31 ppm. rsc.org In 6-Oxaspiro[2.5]octane-5,7-dione, the spiro center carbon is observed at δ 39.07 ppm, and the carbonyl carbons at δ 166.05 ppm. The remaining carbons of the cyclohexane ring would appear at higher field strengths.

A summary of expected and observed ¹³C NMR chemical shifts for this compound and its analogs is presented in Table 1.

Advanced NMR Techniques (e.g., NOESY, COSY for Stereochemical Assignment)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for unambiguously assigning proton signals and determining the stereochemistry of complex molecules.

A COSY spectrum of this compound would reveal the coupling relationships between protons on adjacent carbons. This would allow for the definitive assignment of protons within the cyclohexane ring and the oxirane ring. For example, cross-peaks would be expected between the protons on C1 and C2 of the oxirane ring, and between the protons on adjacent carbons in the cyclohexane ring (C5, C7, and C8).

A NOESY experiment provides information about protons that are close in space, regardless of whether they are on adjacent carbons. This is particularly useful for determining the relative stereochemistry at the spiro center and the conformation of the cyclohexane ring. For instance, NOE correlations between protons on the oxirane ring and specific protons on the cyclohexane ring would help to define the facial orientation of the epoxide relative to the six-membered ring. The analysis of such correlations in similar spirocyclic systems has been crucial for their structural and conformational assignment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl group and the oxirane ring.

Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For a six-membered ring ketone, this band typically appears in the region of 1715-1725 cm⁻¹. In the case of the related compound, 2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one, a strong IR absorption is observed at 1721 cm⁻¹. Another analog, 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)octane, shows a carbonyl stretch at 1710 cm⁻¹. google.com The exact position of this band can be influenced by ring strain and electronic effects.

Diagnostic Bands for Oxirane Ring Systems

The oxirane ring exhibits several characteristic vibrations in the IR spectrum. The asymmetric ring stretching (C-O-C) typically gives rise to a band in the region of 950-810 cm⁻¹. The symmetric ring stretching, often referred to as the "ring breathing" mode, is found near 1250 cm⁻¹. Additionally, C-H stretching vibrations of the epoxide ring can sometimes be observed at higher frequencies, around 3050-2990 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the oxirane moiety within the this compound structure.

A summary of key IR absorption bands for related compounds is provided in Table 2.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

No detailed studies on the electron ionization mass spectrometry (EIMS) of this compound, including its specific fragmentation pathways and resulting mass-to-charge ratio (m/z) data, are available in the reviewed scientific literature. While general fragmentation patterns for related spirolactone structures have been discussed, applying these to the specific target compound without experimental verification would be speculative. aip.orginca.gov.br

Rotational Spectroscopy for Gas-Phase Molecular Structure and Conformational Dynamics

A search for microwave or millimeter-wave rotational spectroscopy studies on this compound yielded no results. Such studies are essential for precisely determining the gas-phase molecular structure, rotational constants, and conformational dynamics. Although research exists on other spirocyclic molecules, this information is not transferable to the subject compound. nih.govresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, definitive data on its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available. While X-ray crystallography has been used to determine the structures of more complex molecules containing a spirolactone moiety, these findings are not directly applicable to the parent compound. nih.govsemanticscholar.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations would be essential to determine the fundamental electronic properties and the three-dimensional arrangement of atoms in 4-Oxaspiro[2.5]octan-6-one. Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) would be used to optimize the molecular geometry.

These calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-O bonds within the tetrahydro-pyranone ring to be shorter than the C-C bonds, and the spirocyclic linkage to the cyclopropane (B1198618) ring would impose specific geometric constraints. The resulting optimized geometry would represent the lowest energy structure of the molecule. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would offer insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å)C1C2--1.51
Bond Length (Å)C2C3--1.51
Bond Length (Å)C1C3--1.51
Bond Length (Å)C1C5--1.54
Bond Length (Å)O4C5--1.35
Bond Length (Å)C6O4--1.43
Bond Length (Å)C6C7--1.52
Bond Length (Å)C7C8--1.53
Bond Length (Å)C8C1--1.54
Bond Angle (°)C2C1C3-60.0
Bond Angle (°)C5O4C6-117.0
Dihedral Angle (°)C8C1C5O4175.0

Note: The atom numbering is based on the standard IUPAC nomenclature for spiro compounds.

Conformational Analysis using Molecular Mechanics and Density Functional Theory

The six-membered tetrahydro-pyranone ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. A thorough conformational analysis would be necessary to identify the most stable conformer(s).

Initially, molecular mechanics (MM) methods, like MMFF94, could be used to perform a rapid scan of the potential energy surface and identify low-energy conformers. Subsequently, these initial structures would be subjected to more accurate DFT calculations to re-optimize their geometries and calculate their relative energies. The results would likely show that a chair conformation is the most stable, but the presence of the spiro-fused cyclopropane ring could introduce significant strain, potentially favoring a twist-boat conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair0.0095.2
Twist-Boat2.504.7
Boat6.80<0.1

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

For this compound, time-dependent DFT (TD-DFT) would be used to predict the UV-Vis absorption spectrum, identifying the electronic transitions (e.g., n → π* transition of the carbonyl group). Infrared (IR) and Raman vibrational frequencies would be calculated using DFT, and the results would be scaled to account for anharmonicity and other systematic errors. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra would serve as a benchmark for experimental characterization.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
UV-Visλmax (n → π*)285 nm
IRν(C=O)1725 cm⁻¹
¹³C NMRδ(C=O)205 ppm
¹H NMRδ(H on C5)4.2 ppm
¹H NMRδ(H on C2/C3)0.8-1.2 ppm

Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to model the reaction mechanisms involving this compound. For example, the mechanism of its synthesis or its subsequent reactions, such as ring-opening or reduction, could be investigated.

Molecular Docking and Binding Affinity Predictions for Chemical Interactions

While there is no specific information on the biological activity of this compound, molecular docking simulations could be used to explore its potential as a ligand for various protein targets.

In a hypothetical scenario, if a researcher were interested in its potential as an enzyme inhibitor, this compound would be docked into the active site of the target enzyme. The docking algorithm would generate a series of possible binding poses, which would then be scored based on a scoring function that estimates the binding affinity. The results would identify the most likely binding mode and provide a predicted binding energy (e.g., in kcal/mol). These predictions could then guide the design of new derivatives with improved binding affinity.

Applications in Advanced Organic Synthesis and Material Science

Role as Key Intermediates and Building Blocks in Organic Synthesis

The spiro[2.5]octane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, offers a rigid three-dimensional structure that is highly valuable in constructing complex molecular architectures.

The natural products fumagillin (B1674178) and ovalicin (B1677816) are known for their potent anti-angiogenic, immunosuppressive, and antibiotic properties. Their total synthesis is a significant challenge in organic chemistry, and a key strategic element in many synthetic routes is the use of a 1-Oxaspiro[2.5]octane core structure, not a 4-oxaspiro derivative.

Specifically, a frequently utilized key intermediate is (3S,5R,6R*)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one**. This epoxyketone serves as a central building block. For instance, in the total synthesis of (±)-ovalicin, this intermediate is synthesized and then reacted with an appropriate side chain, followed by oxidation, to yield the final natural product. The synthesis of (-)-ovalicin has also been achieved using a similar strategy, highlighting the centrality of the 1-oxaspiro[2.5]octan-4-one intermediate.

Analogues of fumagillin, such as PPI-2458, which have been investigated in clinical studies, are also synthesized from derivatives of 1-Oxaspiro[2.5]octane, specifically from fumagillol, which contains the core (3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl)-1-oxaspiro[2.5]octane skeleton. The spiroepoxide moiety of these molecules is critical for their biological activity, as it covalently binds to the active site of the enzyme Methionine Aminopeptidase-2 (MetAP2).

Table 1: Key Intermediates in Fumagillin and Ovalicin Synthesis

Intermediate Compound Name Natural Product Target Reference
(3S,5R,6R*)-5-Methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one Ovalicin
(3S,5R,6R)-6-[1-(tert-Butyl)-1,1-dimethylsilyl]oxy-5-methoxy-1-oxaspiro[2.5]octan-4-one (-)-Ovalicin

The oxaspiro[2.5]octane motif is a valuable scaffold in medicinal chemistry and agrochemical development. While information on 4-Oxaspiro[2.5]octan-6-one is scarce, other derivatives are used as synthetic intermediates. For example, 1-Oxaspiro[2.5]octane-2-carbonyl chloride is noted as an intermediate for synthesizing pharmaceuticals and agrochemicals that feature the spiro[2.5]octane core. Similarly, related heterocyclic spiro compounds like 6-Oxaspiro[2.5]octane-5,7-dione also serve as critical intermediates in the synthesis of bioactive compounds. The reactivity of the epoxide ring in 1-oxaspiro[2.5]octane derivatives allows for various nucleophilic ring-opening reactions, leading to a diverse range of functionalized molecules for drug discovery programs.

Spirocyclic scaffolds are of increasing interest in drug design because their inherent three-dimensionality can lead to higher binding affinity and specificity for biological targets compared to flat aromatic systems. The rigid nature of the spiro[2.5]octane framework makes it an excellent starting point for building complex and diverse molecular libraries. Derivatives like (3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol are considered high-value building blocks for developing new pharmaceuticals.

Development of Novel Materials and Polymers

The unique structural properties of the spiro[2.5]octane unit have been explored for the development of new materials.

The incorporation of 1-Oxaspiro[2.5]octane units into polymer backbones has been investigated as a method to modify material properties. This structural feature can lead to the development of novel polyesters and polyethers with enhanced characteristics such as improved thermal stability and mechanical strength. Other functionalized derivatives, such as 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile, are also used in creating new polymers and coatings.

The spirocyclic structure is useful in designing functional materials with specifically tuned properties. The rigidity and defined stereochemistry of the spiro center can influence the macroscopic properties of a material. While no specific examples exist for this compound, related compounds like Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate are considered for creating novel materials due to their unique structure.

Table 2: Compound Names Mentioned

Compound Name Isomer/Derivative Class
This compound 4-Oxa
1-Oxaspiro[2.5]octane 1-Oxa
(3S,5R,6R*)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one 1-Oxa
Fumagillin Natural Product (contains 1-Oxa core)
Ovalicin Natural Product (contains 1-Oxa core)
PPI-2458 1-Oxa
Fumagillol 1-Oxa
Methionine Aminopeptidase-2 (MetAP2) Biological Target (Enzyme)
1-Oxaspiro[2.5]octane-2-carbonyl chloride 1-Oxa
6-Oxaspiro[2.5]octane-5,7-dione 6-Oxa
(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol 1-Oxa
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile 1-Oxa

Postulated Utilization in Supramolecular Chemistry and Self-Assembly Processes

The rigid and defined three-dimensional geometry of spiro compounds makes them attractive building blocks for supramolecular chemistry and the design of self-assembling systems. For instance, the related compound 1-Oxaspiro[2.5]octane has been noted for its potential to participate in self-assembly processes. smolecule.com Such molecules can organize into well-defined larger structures through non-covalent interactions, which could lead to novel supramolecular assemblies with specific functions in molecular recognition or as advanced materials. smolecule.com

The incorporation of a ketone and an ether linkage within the this compound structure introduces polar sites capable of engaging in hydrogen bonding and dipole-dipole interactions. These interactions are fundamental to the controlled formation of supramolecular architectures. It is conceivable that derivatives of this compound could be designed to act as "tectons" or building blocks in crystal engineering, where the spirocyclic core dictates the orientation of interacting functional groups, leading to predictable and ordered solid-state structures.

Table 1: Potential Intermolecular Interactions of this compound for Supramolecular Assembly

Interaction TypePotential Site on this compoundSignificance in Self-Assembly
Hydrogen BondingCarbonyl oxygen (C=O) at position 6Directional interaction, crucial for forming ordered networks.
Dipole-DipoleEther oxygen at position 4 and carbonyl groupContributes to the stability and packing of molecular assemblies.
van der WaalsCyclohexane and cyclopropane ringsInfluences the overall packing efficiency and density of the resulting supramolecular structure.

While speculative, the structural motifs present in this compound provide a basis for its potential utility in creating complex, self-assembling systems.

Hypothetical Development of Chemical Probes and Catalytic Systems

The development of chemical probes for biological imaging and diagnostics, as well as the design of novel catalytic systems, often relies on scaffolds that offer precise spatial arrangement of functional groups. Spiroketals are increasingly being explored for these purposes.

Chemical Probes: A chemical probe requires a molecular scaffold that can be functionalized to interact with specific biological targets. The reactivity of the epoxide group in some spiro compounds is a key feature in designing such probes. For example, derivatives of 1-Oxaspiro[2.5]octan-6-one containing an epoxide have been considered for designing DNA alkylating agents or kinase inhibitors, which function by binding to nucleophilic sites on biomacromolecules. novasolbio.com The spirocyclic structure provides a rigid framework that can enhance selectivity for the target protein or DNA sequence. novasolbio.com Although this compound does not inherently contain a highly reactive epoxide, its backbone could serve as a scaffold for the attachment of reactive groups or fluorophores, making it a potential candidate for the development of targeted chemical probes.

Catalytic Systems: In the realm of catalysis, spirocyclic frameworks are valued for creating unique chiral environments. While research on this compound as a catalyst or ligand is not available, the broader class of spiro compounds has seen significant use. The defined stereochemistry of the spiro center can be exploited to induce asymmetry in chemical reactions. By functionalizing the this compound skeleton with catalytically active groups or by using it as a chiral ligand for a metal center, it could potentially be developed into a novel catalyst for asymmetric synthesis. The rigidity of the spirocycle would be advantageous in creating a well-defined catalytic pocket, potentially leading to high levels of stereocontrol.

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches to Spiro[2.5]octan-6-one Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the development of more sustainable and efficient chemical processes. Future research into the synthesis of 4-Oxaspiro[2.5]octan-6-one and its derivatives is expected to focus on several key green chemistry strategies. These approaches prioritize the reduction of waste, the use of less hazardous solvents, and the improvement of energy efficiency.

One promising avenue is the adoption of telescoped flow processes . This technique combines multiple reaction steps into a continuous sequence without the need for isolating intermediates, which can significantly reduce solvent usage and waste generation. For instance, a telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone, combining a ring-closing metathesis and a hydrogenation step using a single catalyst. This approach led to a 70% saving on process cost and a 60% decrease in the Process Mass Intensity (PMI) compared to the traditional batch procedure. The fast-growing demand for efficient and robust synthetic methods for active pharmaceutical ingredients (APIs) has spurred the rapid development of flow chemistry, which offers enhanced heat and mass transfer, minimizes labor, and improves safety.

The use of environmentally benign solvents is another critical aspect of greening the synthesis of spirocyclic compounds. Research has demonstrated that dimethyl carbonate, a green solvent, is an excellent medium for ruthenium-catalyzed ring-closing metathesis in a continuous flow system. The development of syntheses that utilize water as a solvent or are performed under solvent-free conditions would represent a significant advancement.

Furthermore, microwave-assisted synthesis and the use of ionic liquids as organocatalysts are emerging as powerful tools in green chemistry. A microwave-assisted, multicomponent domino reaction using ethanol as a solvent and an ionic liquid catalyst has been developed for the synthesis of various spiro compounds in good yields (43–98%). These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures.

The development of a short and eco-friendly asymmetric manufacturing process for a spiroketone has demonstrated remarkable sustainability achievements, including a 99% reduction in organic solvent usage and a 76% reduction in water usage. This innovative process improved the yield nearly five-fold and resulted in a total waste reduction of 1558 metric tons for the production of multi-tons of the spiroketone.

Table 1: Comparison of Green Chemistry Approaches for Spiro Compound Synthesis

Approach Key Advantages Example Application
Telescoped Flow Process Reduced waste, cost savings, increased throughput, enhanced safety. Synthesis of a chiral spiroketone intermediate. mdpi.com
Green Solvents Reduced environmental impact, improved safety. Use of dimethyl carbonate in ring-closing metathesis.
Microwave-Assisted Synthesis Shorter reaction times, higher yields, energy efficiency. Synthesis of spiro compounds using ionic liquid catalyst. researchgate.netdntb.gov.ua
Asymmetric Manufacturing High yield, significant reduction in solvent and water use, reduced waste. Large-scale production of a spiroketone with a 98% waste reduction. nih.gov

Exploration of Novel Reactivity and Rearrangement Pathways

The inherent ring strain of the epoxide and the presence of a carbonyl group in this compound suggest a rich and largely unexplored reactive landscape. Future research will likely focus on harnessing these features to uncover novel transformations and rearrangement pathways, leading to the synthesis of complex molecular architectures.

The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic addition reactions . A wide variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile, this addition can be either reversible or irreversible. This fundamental reactivity could be exploited to introduce a diverse range of substituents at the 6-position of the spirocyclic core.

The strained oxirane ring is another key reactive site. It can undergo ring-opening reactions under acidic, basic, or nucleophilic conditions. The regioselectivity and stereoselectivity of these reactions will be a subject of intense investigation, offering pathways to a variety of functionalized cyclohexanone (B45756) derivatives.

Furthermore, the juxtaposition of the epoxide and ketone functionalities may enable unique rearrangement pathways . For example, acid-catalyzed rearrangement of the epoxide could lead to the formation of new carbocyclic or heterocyclic ring systems. The exploration of such rearrangements could provide rapid access to complex molecular scaffolds that would be challenging to synthesize through other means.

Cycloaddition reactions represent another promising area of exploration. While the parent this compound is not a diene or a dienophile, it may be possible to generate reactive intermediates that can participate in cycloadditions. For example, the enolate of the ketone could potentially act as a diene in certain reactions. The development of novel cycloaddition strategies would significantly expand the synthetic utility of this spirocyclic system. An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed by employing para-quinone methides, proceeding through a 1,6-conjugate addition induced dearomatization.

Expanding the Scope of Asymmetric Catalysis for Spirocyclic Construction

The construction of the spirocyclic core of this compound in an enantioselective manner is a significant challenge and a key area for future research. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, offers powerful strategies to control the stereochemistry of the spirocenter.

Organocatalysis has emerged as a particularly attractive approach for the enantioselective synthesis of spiro compounds. Chiral phosphoric acids (SPAs) have been shown to be effective catalysts for a variety of cyclization reactions, providing access to bioactive chiral molecules with high yields and enantioselectivities. These catalysts are advantageous as they are metal-free, easy to prepare, and have a wide range of applications. For instance, an SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones has been developed to access enantioenriched spirocyclic 1,3-diketones.

Metal-catalyzed asymmetric synthesis also holds great promise. Nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles has been shown to be an effective method for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers. This method has been successfully applied to the formation of 5-, 6-, and 7-membered rings with good yields and enantioselectivities. The development of new chiral ligands for transition metal catalysts will be crucial for expanding the scope and efficiency of these reactions.

The enantioselective synthesis of spirocycles has been a long-standing goal for organic chemists, and the development of new asymmetric methodologies has increased exponentially with the advent of organocatalysis. A variety of strategies, including alkylation, metal-catalyzed methods, ring closure, cycloaddition, cascade reactions, and rearrangements, have been employed for the enantioselective synthesis of spiro compounds.

Table 2: Asymmetric Catalytic Strategies for Spirocycle Synthesis

Catalytic System Key Features Example Application
Chiral Phosphoric Acids (SPAs) Metal-free, easy to prepare, broad applicability. Catalyzing various cyclization reactions for natural product synthesis. mdpi.com
Organo-cation Catalysis Provides access to enantioenriched spirocyclic diketones. SPA-triazolium bromide-catalyzed transannular C-acylation. nih.gov
Nickel Catalysis Enantioselective formation of all-carbon quaternary spirocenters. Intramolecular addition of lactone enolates to aryl nitriles. researchgate.net
Palladium Catalysis Enantioselective allylic alkylation for spirocycle synthesis. Synthesis of enantioenriched spirocycles with a 1,4-dicarbonyl moiety. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis techniques is set to revolutionize the way complex molecules like this compound are synthesized, moving from traditional batch processes to more efficient, scalable, and safer continuous manufacturing.

Flow chemistry offers numerous advantages for the synthesis of spirocyclic compounds. Performing reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. A telescoped flow process has been successfully developed for the synthesis of a chiral spiroketone, a key building block for several active pharmaceutical ingredients. This process, which combines a ring-closing metathesis and a hydrogenation step, resulted in a 70% cost saving on catalyst and a significant reduction in the process mass intensity. The ability to perform multi-step syntheses in a continuous fashion without the need for intermediate purification is a major advantage of this technology.

The combination of flow chemistry and automation can also facilitate the on-demand synthesis of molecules, which is particularly valuable for the production of pharmaceuticals and other high-value chemicals. A portable, suitcase-sized chemical synthesis platform has been developed that can synthesize known molecules on demand in a fully automated way.

Computational Design and Prediction of Novel Oxaspiro Systems with Desired Chemical Functionality

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of novel molecules before they are synthesized, thereby guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. For example, the HOMO-LUMO energy gap can be calculated to predict the chemical reactivity and kinetic stability of the molecule. A study on an oxaspirocyclic compound using DFT calculations revealed a large energy gap, implying high stability. Molecular Electrostatic Potential (MEP) surface analysis can identify the nucleophilic and electrophilic sites within the molecule, providing insights into its reactivity.

In silico design methodologies can be used to create virtual libraries of novel oxaspiro compounds with desired chemical functionalities. By systematically modifying the core structure of this compound and calculating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental evaluation. This approach has been successfully used to design novel oxazole derivatives with antiviral activity.

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of novel oxaspiro compounds to biological targets, such as enzymes and receptors. This is a crucial step in the design of new therapeutic agents. For example, molecular docking studies were used to investigate the binding patterns of novel pyrimidine-5-carbonitrile derivatives to the VEGFR-2 receptor.

The integration of these computational methods will enable the rational design of novel oxaspiro systems with tailored properties, such as enhanced biological activity, improved material properties, or specific reactivity. This will open up new avenues for the application of this compound and its derivatives in a wide range of fields.

Table 3: Computational Methods for the Design and Prediction of Oxaspiro Systems

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Investigating electronic structure and reactivity. HOMO-LUMO energy gap, molecular electrostatic potential, stability. nih.govnih.gov
In Silico Design Creating virtual libraries of novel compounds. Prediction of biological activity and other desired functionalities. rsc.orgrsc.orgnih.gov
Molecular Docking Predicting binding affinity to biological targets. Binding modes and interactions with proteins. rsc.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules. Stability of ligand-protein complexes over time. nih.gov

Q & A

Basic: What are the standard synthetic routes for 4-Oxaspiro[2.5]octan-6-one?

Answer:
The synthesis typically involves multi-step strategies:

  • Cyclization reactions (e.g., acid-catalyzed ketone cyclization) to form the spirocyclic core.
  • Oxidation (e.g., using KMnO₄ under controlled pH) to introduce the oxetane oxygen .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via NMR and IR to confirm structural integrity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the spirocyclic system; discrepancies in chemical shifts may indicate stereochemical variations .
  • IR spectroscopy : Confirms carbonyl (C=O) and ether (C-O-C) functional groups .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Advanced: How can researchers optimize reaction yields in spirocyclic ketone synthesis?

Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) improve stereoselectivity .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during oxidation steps .
  • Kinetic studies : Monitor intermediate stability via time-resolved NMR to identify rate-limiting steps .

Advanced: How should researchers resolve contradictory spectral data for this compound derivatives?

Answer:
Contradictions (e.g., unexpected NOE effects in NMR or ambiguous mass fragments) require:

  • Complementary techniques : X-ray crystallography to confirm absolute configuration .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
  • Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .

Advanced: What strategies are recommended for analyzing the compound’s reactivity in nucleophilic additions?

Answer:

  • Substrate scope : Test diverse nucleophiles (amines, Grignard reagents) to map regioselectivity trends .
  • Mechanistic probes : Use deuterated solvents (e.g., D₂O) in kinetic isotope effect studies to identify proton-transfer steps .
  • In situ monitoring : ReactIR or LC-MS to detect transient intermediates .

Advanced: How to design experiments for studying stereochemical outcomes in spirocyclic systems?

Answer:

  • Chiral chromatography : Separate enantiomers using Chiralpak columns and polarimetric detection .
  • Variable-temperature NMR : Assess ring-flipping dynamics in the spirocyclic core .
  • Steric/electronic modulation : Introduce substituents (e.g., methyl groups) to evaluate conformational locking .

Advanced: What methodologies address stability challenges during storage of this compound?

Answer:

  • Degradation profiling : Accelerated stability studies (40°C/75% RH) with LC-MS to identify decomposition products .
  • Protective formulations : Store under argon in amber vials with molecular sieves to prevent hydrolysis .

Advanced: How to validate the compound’s bioactivity in enzyme inhibition assays?

Answer:

  • Dose-response curves : Use IC₅₀ determinations with positive controls (e.g., known kinase inhibitors) .
  • Off-target screening : Cross-test against related enzymes (e.g., phosphatases) to assess selectivity .
  • Molecular docking : Predict binding modes using AutoDock Vina and validate via mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.